

# Methods for improving the wear resistance of

**Duralloy coatings** 

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Compound of Interest		
Compound Name:	Duralloy	
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## **Technical Support Center: Duralloy® Coatings**

Welcome to the technical support center for **Duralloy**® advanced wear-resistant coatings. This resource is designed for researchers, scientists, and engineers to address common issues and provide guidance on optimizing the performance of your coatings.

## Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature wear in our **Duralloy**® coatings despite high hardness values?

A1: While hardness is a key factor, premature wear is often linked to issues other than the intrinsic properties of the coating material itself. The most common causes are inadequate surface preparation of the substrate and suboptimal coating application parameters.[1][2][3] Poor adhesion resulting from improper surface cleaning or an insufficient surface profile can lead to delamination under mechanical stress.[1][2] Additionally, non-optimized spray parameters can result in high porosity or internal stresses within the coating, which can be detrimental to its wear resistance.[4][5][6]

Q2: How does coating thickness affect the wear resistance of **Duralloy**®?

A2: The relationship between coating thickness and wear resistance is not always linear and depends on the specific application and wear mechanism. Generally, a thicker coating can provide a longer wear life simply due to the increased volume of sacrificial material.[7][8]



However, excessively thick coatings can sometimes lead to higher internal stresses, which may cause cracking or spalling under load.[7] For many applications, there is an optimal thickness range that provides the best balance of wear resistance and mechanical integrity. It has been observed in some studies that thicker coatings can exhibit lower coefficients of friction and better wear resistance.[9]

Q3: Can we improve the wear resistance of our **Duralloy**® coatings with post-treatment methods?

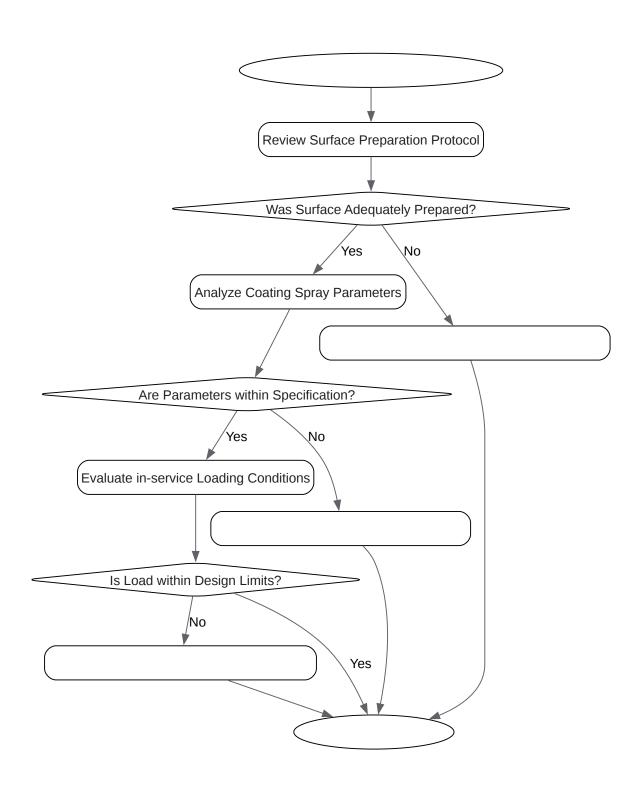
A3: Yes, post-treatment processes can significantly enhance the wear resistance of **Duralloy**® coatings. Techniques such as laser remelting can be used to reduce porosity and refine the microstructure of the coating, leading to improved hardness and wear characteristics. Additionally, surface finishing techniques like grinding and polishing can reduce the coefficient of friction and improve the performance in sliding wear applications. Some coatings may also benefit from post-oxidation treatments which can help to seal porosity.[10]

## **Troubleshooting Guides**

Issue 1: Coating Delamination or Spalling

- Symptom: The **Duralloy**® coating is flaking off or peeling away from the substrate. This is a common failure mode for protective coatings.[3][11]
- Root Cause Analysis:
  - Inadequate Surface Preparation: This is the most common cause. Contaminants like oil, grease, or rust on the substrate will prevent proper adhesion.[1][2][12][13] An improper surface roughness profile can also lead to poor mechanical bonding.[14]
  - High Residual Stresses: Stresses can develop during the coating process due to thermal mismatch between the coating and the substrate.
  - Exceeding Coating's Mechanical Limits: Applying a load that is too high for the coating system can lead to failure.
- Troubleshooting Workflow:





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Troubleshooting workflow for coating delamination.



#### Issue 2: High Porosity in the Coating

- Symptom: The coating exhibits a high degree of porosity, leading to poor wear resistance and potential for corrosion of the substrate.
- Root Cause Analysis:
  - Incorrect Spray Parameters: Parameters such as spray distance, gas flow rates, and powder feed rate significantly influence coating porosity.[4][5][6][15] For High Velocity Oxy-Fuel (HVOF) spraying, these parameters must be carefully controlled.[16]
  - Improper Powder Characteristics: The size and morphology of the feedstock powder can affect how well it melts and deposits.
- Corrective Actions:
  - Optimize Spray Parameters: Refer to the parameter optimization tables below. A
    systematic approach, such as Design of Experiments (DoE), can be used to find the
    optimal parameter set for minimum porosity and maximum hardness.[6][15]
  - Verify Powder Quality: Ensure the powder feedstock meets the specified size distribution and morphology.
  - Increase Particle Velocity/Temperature: Adjusting parameters to increase the temperature and velocity of the sprayed particles generally leads to denser coatings.

### **Data Presentation**

# Table 1: Influence of HVOF Spray Parameters on Duralloy® Coating Properties



Parameter	Level 1	Level 2	Level 3	Effect on Porosity	Effect on Hardness (HV)
Oxygen Flow (slpm)	220	240	260	Higher flow can decrease porosity, but excessive flow may have the opposite effect.[6]	Generally increases with optimal oxygen flow.
Fuel Flow (slpm)	55	60	65	Interacts with oxygen flow; an optimal ratio is crucial.[5]	Dependent on achieving complete combustion. [5]
Spray Distance (in)	6	7	8	Shorter distance can increase particle velocity and reduce porosity.[17]	Can increase with shorter spray distances due to higher particle impact energy.[17]
Powder Feed Rate ( g/min )	35	45	55	Higher rates can increase porosity if particles are not adequately heated.[4]	May decrease if particle melting is incomplete.

## **Experimental Protocols**



# Experiment: Pin-on-Disk Wear Testing (based on ASTM G99)

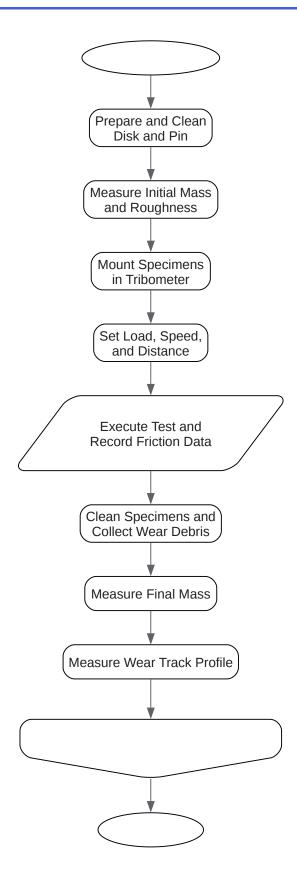
This protocol describes the procedure for determining the sliding wear characteristics of **Duralloy**® coatings.[18][19][20]

- Objective: To quantify the wear rate and coefficient of friction of a **Duralloy**® coated specimen against a standard counter-body.
- Apparatus:
  - Pin-on-disk tribometer.[21][22][23]
  - Coated disk specimen (Duralloy® on a specified substrate).
  - Stationary pin or ball (e.g., 6 mm diameter WC-Co ball).[24]
  - Data acquisition system to record friction force and test duration.
  - Profilometer for measuring wear track volume.
  - Analytical balance for measuring mass loss.
- Methodology:
  - Specimen Preparation:
    - Clean the coated disk and the pin with a suitable solvent (e.g., acetone) in an ultrasonic bath to remove any contaminants.
    - Measure the initial surface roughness of the coated disk.
    - Measure the initial mass of the disk and pin using an analytical balance with a precision of 0.1 mg.[25]
  - Test Execution:
    - Securely mount the coated disk onto the rotating stage of the tribometer.



- Fix the pin in the stationary holder.
- Apply a specified normal load (e.g., 20 N) to the pin.[25]
- Set the rotational speed to achieve a desired sliding velocity (e.g., 0.5 m/s) at a specified wear track radius.
- Set the total sliding distance for the test (e.g., 1000 m).
- Start the test and record the friction force as a function of sliding distance.
- Post-Test Analysis:
  - After the test, carefully remove the disk and pin.
  - Clean both components to remove any wear debris.
  - Measure the final mass of the disk and pin to determine mass loss.
  - Measure the profile of the wear track on the disk using a profilometer at several locations to calculate the average cross-sectional area.
  - Calculate the wear volume by multiplying the average cross-sectional area by the circumference of the wear track.
  - Calculate the specific wear rate (K) using the formula: K = V / (L \* d), where V is the wear volume, L is the applied load, and d is the sliding distance.
- Workflow Diagram:





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Pin-on-disk experimental workflow.



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